molecular formula C19H23ClN2O3 B10891978 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide CAS No. 942358-05-6

5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide

Cat. No.: B10891978
CAS No.: 942358-05-6
M. Wt: 362.8 g/mol
InChI Key: RDXSJLMLLQUPIJ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a chlorinated phenoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This is followed by the reaction with a suitable alkylating agent to form 2-chloro-6-methylphenoxyalkane.

    Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved through the cyclization of an appropriate precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Coupling with Piperidine: The final step involves the coupling of the furan intermediate with N-(1-methyl-4-piperidinyl)amine. This can be achieved through a nucleophilic substitution reaction, where the amine group attacks the electrophilic carbon of the furan ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced products.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Reduced products such as alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylphenoxyacetic acid: Similar in structure but lacks the furan and piperidine moieties.

    N-(1-methyl-4-piperidinyl)-2-furancarboxamide: Similar but lacks the chlorinated phenoxy group.

    5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxylic acid: Similar but lacks the piperidine moiety.

Uniqueness

5-[(2-Chloro-6-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-2-furancarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, piperidine moiety, and chlorinated phenoxy group allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

942358-05-6

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

5-[(2-chloro-6-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C19H23ClN2O3/c1-13-4-3-5-16(20)18(13)24-12-15-6-7-17(25-15)19(23)21-14-8-10-22(2)11-9-14/h3-7,14H,8-12H2,1-2H3,(H,21,23)

InChI Key

RDXSJLMLLQUPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NC3CCN(CC3)C

Origin of Product

United States

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